molecular formula C11H13NO2 B2761646 乙酸-6,7-二氢-5H-环戊[c]吡啶-1-酯 CAS No. 692729-88-7

乙酸-6,7-二氢-5H-环戊[c]吡啶-1-酯

货号 B2761646
CAS 编号: 692729-88-7
分子量: 191.23
InChI 键: ZZINBZIOGWSKNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[c]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Molecular Structure Analysis

The molecular structure of Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate can be represented by the SMILES notation: O=C(OCC)C1CC(C=NC=C2)=C2C1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate include Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . These reactions lead to the formation of the target bicyclic cyclopenta[c]pyridine structure .

科学研究应用

合成与化学反应

  • 膦催化的环化:乙基 2-甲基-2,3-丁二烯酸酯作为 1,4-偶极子合成子,在有机膦催化剂存在下与 N-甲苯磺酰亚胺发生 [4 + 2] 环化。此反应生成乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯,具有完全的区域选择性和优异的产率,证明了该化合物在合成高度官能化的四氢吡啶中的效用 (Zhu, Lan, & Kwon, 2003)
  • 缩合反应:已经开发出一种通过吡唑-5-胺衍生物和活化羰基的缩合反应来合成乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯的新型合成路线。此工艺生成具有良好至优异产率的新型 N-稠合杂环产物,展示了该化合物在创造新型吡唑并[3,4-b]吡啶产物中的应用 (Ghaedi 等,2015)

先进材料和药理活性

  • 抗高血压活性:合成了预计具有抗高血压活性的新型乙基 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃并[2,3-b]吡啶-3-羧酸酯衍生物。此研究说明了该化合物在开发新疗法中的潜力 (Kumar & Mashelker, 2006)
  • 非共价相互作用分析:乙基 6-(4-(环己基甲基)-1H-1,2,3-三唑-1-基)吡啶-3-羧酸酯的合成、表征和非共价相互作用的详细分析证明了此类相互作用在药物设计和分子识别过程中的重要性 (Ahmed 等,2021)

方法创新

  • 超声合成:涉及乙基丙炔酸酯和 1-(炔丙基)-吡啶鎓-3-醇以产生各种区域异构体和化合物的超声合成研究展示了化学合成中的创新方法,通过 DFT 计算提供了对反应机理和产物形成的见解 (Aboelnaga, Hagar, & Soliman, 2016)

结构分析

  • 晶体结构分析:乙基 5-(乙氧羰基)-2, 6-二甲基-4-(4-吡啶基)-1, 4-二氢吡啶-3-羧酸酯的晶体结构分析提供了有关分子构象的关键信息,有助于理解分子相互作用和性质 (Rajnikant 等,2011)

属性

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-9-5-3-4-8(9)6-7-12-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZINBZIOGWSKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate

CAS RN

692729-88-7
Record name ethyl 5H,6H,7H-cyclopenta[c]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 1,2,4-triazine-3-carboxylate (7 g, 45.8 mmol), cyclopentanone (4.9 mL, 55.0 mmol), and pyrrolidine (4.6 mL, 55.0 mmol) in toluene (100 mL) were heated to reflux for 12 h. The mixture was purified by column on silica gel chromatography (PE/EtOAc=5:1) to give the title compound (2.02 g, 25%) as a brown oil. LCMS: 192 (M+1)+
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
25%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。